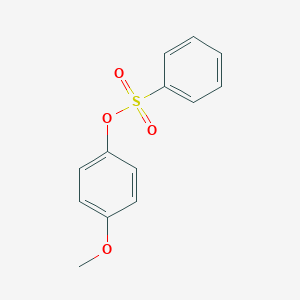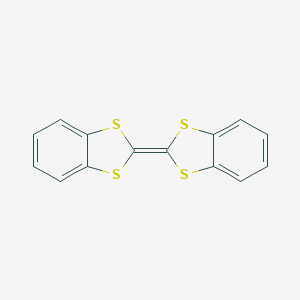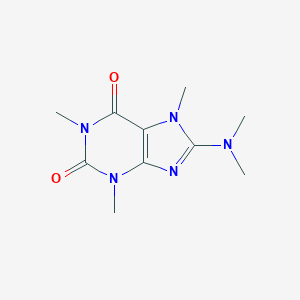
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and other beverages. It is known for its ability to increase alertness, improve cognitive function, and enhance physical performance.
Mécanisme D'action
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and inhibits arousal. By blocking adenosine receptors in the brain, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects:
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause diuresis. Caffeine also has a thermogenic effect, which can increase metabolic rate and promote weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine is a widely used experimental tool in the field of neuroscience and psychology due to its effects on cognitive function. However, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations as an experimental tool, as its effects can vary depending on factors such as dose, timing, and individual differences in metabolism.
Orientations Futures
There are many potential future directions for 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research, including further investigation into its effects on cognitive function, physical performance, and health outcomes. Additionally, researchers may explore the use of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione as a potential treatment for certain neurological and psychiatric disorders, such as depression and Alzheimer's disease. Finally, there is a need for further research on the safety and long-term effects of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione consumption.
Méthodes De Synthèse
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans or tea leaves, as well as chemical synthesis. One common method of chemical synthesis involves the reaction of dimethylurea with methyl chloroformate, followed by the reaction of the resulting intermediate with ammonia and formaldehyde.
Applications De Recherche Scientifique
Caffeine has been extensively studied for its effects on cognitive function, physical performance, and various health outcomes. It has been shown to improve attention, reaction time, and memory, as well as enhance endurance exercise performance. Caffeine has also been linked to a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
Propriétés
Numéro CAS |
78146-62-0 |
|---|---|
Nom du produit |
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
Formule moléculaire |
C10H15N5O2 |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
8-(dimethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-12(2)9-11-7-6(13(9)3)8(16)15(5)10(17)14(7)4/h1-5H3 |
Clé InChI |
OLWNZQWCIQPZKP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Autres numéros CAS |
78146-62-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



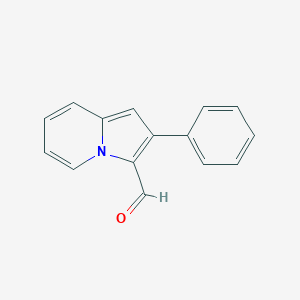
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
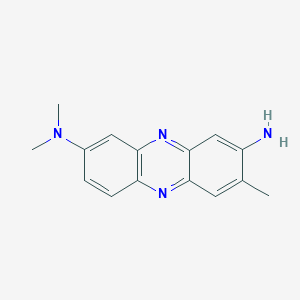
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
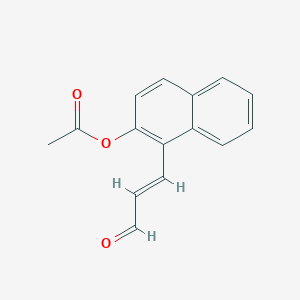
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
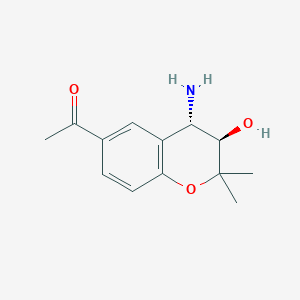
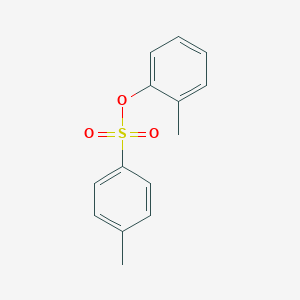
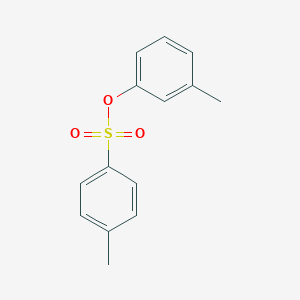
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
